4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid
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Overview
Description
4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a 3-chlorophenyl and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The initial step involves the nitration of benzoic acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The amine group is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.
Substitution: Finally, the 3-chlorophenyl group is introduced through a substitution reaction, often using a suitable halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl or chlorophenyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{[(3-Chlorophenyl)amino]methyl}benzoic acid: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
4-{[(3-Methylphenyl)(methylsulfonyl)amino]methyl}benzoic acid: Substitution of the chlorine atom with a methyl group can lead to different chemical and biological properties.
Uniqueness
4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid is unique due to the presence of both the 3-chlorophenyl and methylsulfonyl groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(3-chloro-N-methylsulfonylanilino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-22(20,21)17(14-4-2-3-13(16)9-14)10-11-5-7-12(8-6-11)15(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWOGQXKCSXMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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